molecular formula C11H13N5Na4O9P2 B10787661 tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

Cat. No.: B10787661
M. Wt: 513.16 g/mol
InChI Key: XLPQPYQWGFCKEY-IDAKGYGSSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate is a chemical compound known for its role as a competitive antagonist at P2Y1 receptors. This compound is often used in scientific research due to its ability to inhibit ADP-induced platelet shape change and aggregation, making it valuable in studies related to cardiovascular and blood systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the nucleoside analogue, which involves the coupling of a purine base with a sugar moiety.

    Phosphorylation: The nucleoside is then phosphorylated at specific positions to introduce the phosphate groups. This step often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

    Salt Formation: Finally, the compound is converted to its tetrasodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability, often involving continuous flow chemistry techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the phosphate groups, converting them to phosphonates or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various phosphorylated and methylated derivatives, which can be further analyzed for their biological activity and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a tool to study the interactions of nucleotides with various receptors and enzymes. Its ability to act as a competitive antagonist makes it valuable in receptor binding studies and in the development of new pharmacological agents.

Biology

In biological research, tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate is used to investigate cellular signaling pathways, particularly those involving P2Y1 receptors. It helps in understanding the role of these receptors in platelet aggregation and other cellular processes.

Medicine

Medically, this compound is explored for its potential therapeutic applications in preventing thrombosis and other cardiovascular conditions. Its ability to inhibit platelet aggregation makes it a candidate for developing new anticoagulant drugs.

Industry

In the industrial sector, this compound is used in the production of diagnostic reagents and as a standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

Mechanism of Action

The compound exerts its effects by binding to P2Y1 receptors, thereby blocking the action of adenosine diphosphate (ADP) on these receptors. This inhibition prevents the ADP-induced shape change and aggregation of platelets, which is crucial in the formation of blood clots. The molecular targets include the P2Y1 receptor, and the pathways involved are those related to platelet activation and aggregation.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium;[(2R,3S,5S)-5-[6-(amino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate: Similar structure but lacks the methylamino group.

    Tetrasodium;[(2R,3S,5S)-5-[6-(ethylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate: Contains an ethylamino group instead of a methylamino group.

Uniqueness

The presence of the methylamino group in tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate provides it with unique binding properties and selectivity towards P2Y1 receptors. This makes it particularly effective as a competitive antagonist in receptor studies and therapeutic applications.

Biological Activity

Tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate, commonly referred to as MRS 2179, is a synthetic compound known for its biological activity primarily as a selective antagonist of the P2Y1 receptor. This article provides an in-depth look at its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MRS 2179 is characterized by a complex structure that includes:

  • A purine base (derived from adenine)
  • A phosphonato group
  • A methylamino substituent enhancing its solubility and biological interactions

The molecular formula reflects its intricate composition, contributing to its reactivity and interactions within biological systems.

MRS 2179 acts as a competitive antagonist at the P2Y1 receptor, which is part of the purinergic signaling pathway. By binding to this receptor, MRS 2179 prevents adenosine diphosphate (ADP) from activating it. This interaction is crucial in various physiological processes including platelet aggregation and neurotransmission.

Binding Affinity

MRS 2179 exhibits a strong binding affinity for the P2Y1 receptor with a dissociation constant (Kb) of approximately 100 nM. This high potency makes it an effective tool for studying P2Y1 receptor functions and their implications in various diseases.

Antagonism of P2Y1 Receptors

The selectivity of MRS 2179 for P2Y1 receptors over other purinergic receptors (like P2X and other P2Y subtypes) allows researchers to explore specific signaling pathways without cross-reactivity. This selectivity is essential in pharmacological research aimed at developing targeted therapies for conditions such as thrombosis and cardiovascular diseases .

Inhibition of NTPDase1 Upregulation

Research indicates that MRS 2179 can inhibit the upregulation of NTPDase1, an enzyme that degrades nucleotides like ATP and ADP. By modulating this enzyme's activity, MRS 2179 may influence nucleotide availability for purinergic signaling, potentially impacting various cellular responses.

Case Studies

Several studies have highlighted the biological effects of MRS 2179:

  • Cardiovascular Research : In studies focused on platelet function, MRS 2179 demonstrated significant inhibition of ADP-induced platelet aggregation. This suggests potential therapeutic applications in preventing thrombus formation during cardiovascular events.
  • Pain Management : Research involving sensory neurons has shown that antagonism of P2Y1 receptors can modulate pain pathways. MRS 2179's ability to inhibit P2Y1 could lead to new approaches in treating chronic pain conditions by reducing nociceptive signaling .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Biological Role
Adenosine Triphosphate (ATP) Contains ribose and three phosphate groupsKey energy carrier in cells
Guanosine Triphosphate (GTP) Similar structure with guanine baseInvolved in protein synthesis and signaling
Tetrasodium Pyrophosphate Simple pyrophosphate structureCommonly used as a food additive

MRS 2179 stands out due to its specific targeting of the P2Y1 receptor while other compounds like ATP and GTP serve broader roles in cellular metabolism and signaling.

Potential Therapeutic Applications

The biological activity of MRS 2179 suggests several potential therapeutic applications:

  • Antithrombotic Therapy : By inhibiting platelet aggregation through P2Y1 receptor antagonism.
  • Pain Management : Targeting chronic pain pathways via modulation of purinergic signaling.
  • Cancer Treatment : Preliminary studies suggest that compounds with similar structures may have anticancer properties by influencing cellular signaling pathways involved in tumor growth.

Properties

IUPAC Name

tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQPYQWGFCKEY-IDAKGYGSSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5Na4O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.